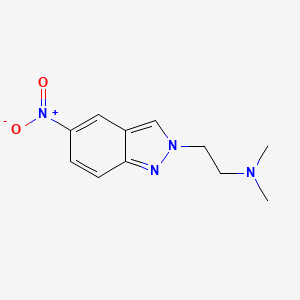

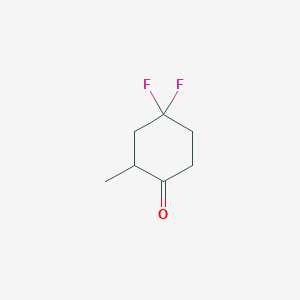

4,4-Difluoro-2-methylcyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

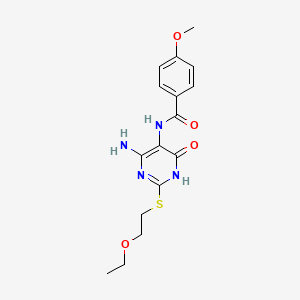

“4,4-Difluoro-2-methylcyclohexan-1-one” is a chemical compound with the molecular formula C7H10F2O . It is used in various chemical reactions and has a molecular weight of 148.15 .

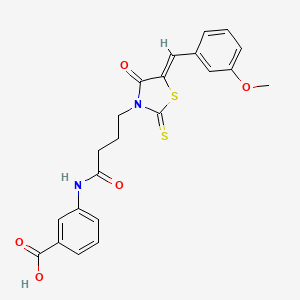

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanone ring with two fluorine atoms at the 4th carbon atom and one methyl group at the 2nd carbon atom . The InChI code for this compound is 1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 .Applications De Recherche Scientifique

Carbonium Ion Stability and Isomerization

Research has shown the significance of cyclohexane derivatives in understanding carbonium ion stability and isomerization reactions. For instance, stable carbonium ions have been studied through the protonation and hydride abstraction from cyclohexane derivatives, offering insights into the stability and isomerization mechanisms relevant to 4,4-Difluoro-2-methylcyclohexan-1-one (Olah et al., 1967).

Conformational Preferences and Fluorine Effects

The conformational preferences of difluorocyclohexane compounds have been analyzed through NMR spectroscopy and computational studies, revealing how fluorine substitution influences molecular conformation. This research provides a foundation for understanding the structural aspects of this compound and similar molecules (Wiberg et al., 2005).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of NMR spectroscopy for analyzing the conformational equilibria and structural characteristics of cyclohexane derivatives, including those with fluorine substituents, highlights the utility of this technique in studying compounds like this compound (Glazer et al., 1972).

Fluorous Biphase Reactions

The interactions of solvent components with fluorinated compounds in fluorous biphase reaction systems have been investigated, demonstrating the unique solvation and reaction behaviors of fluorinated cyclohexane derivatives (Gerig, 2005).

Molecular Dipole and Electrostatic Ordering

Studies on hexafluorocyclohexane reveal the electrostatic properties and molecular dipole moments that can arise from fluorination, which is relevant for understanding the electronic and physical properties of this compound and designing materials or molecules with specific properties (Keddie et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4,4-difluoro-2-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSJJVQSFXKMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)